Cas no 97760-97-9 (4-Iodo-2-trifluoromethylaniline)

4-Iodo-2-trifluoromethylaniline structure
97760-97-9 structure
Nombre del producto:4-Iodo-2-trifluoromethylaniline
Número CAS:97760-97-9
MF:C7H5F3IN
Megavatios:287.02098441124
MDL:MFCD04972657
CID:803622
PubChem ID:3289432

4-Iodo-2-trifluoromethylaniline Propiedades químicas y físicas

Nombre e identificación

    • 2-Amino-5-iodobenzotrifluoride
    • 4-iodo-2-(trifluoromethyl)aniline
    • 4-iodo-2-trifluoromethyl-aniline
    • 4-Iodo-2-trifluoroMethylaniline
    • 4-iodo-2-trifluoromethylphenylamine
    • Benzenamine, 4-iodo-2-(trifluoromethyl)-
    • PubChem2772
    • MAJKZNONEQIIGP-UHFFFAOYSA-N
    • 2-(Trifluoromethyl)-4-iodoaniline
    • SBB051746
    • 4-Iodo-2-trifluoromethyl-phenylamine
    • 4-iodo-2-(trifluoromethyl)phenylamine
    • 4-iodo-2-(trifluoromethyl)ben
    • 4-Iodo-2-(trifluoromethyl)benzenamine (ACI)
    • MFCD04972657
    • SCHEMBL786516
    • SB82334
    • AC-26140
    • DTXSID40391101
    • AKOS000111256
    • SY024083
    • CS-0041150
    • PS-7183
    • EN300-339400
    • 97760-97-9
    • 4-Iodo-2-trifluoromethylaniline
    • MDL: MFCD04972657
    • Renchi: 1S/C7H5F3IN/c8-7(9,10)5-3-4(11)1-2-6(5)12/h1-3H,12H2
    • Clave inchi: MAJKZNONEQIIGP-UHFFFAOYSA-N
    • Sonrisas: FC(C1C(N)=CC=C(I)C=1)(F)F

Atributos calculados

  • Calidad precisa: 286.94200
  • Masa isotópica única: 286.942
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 0
  • Complejidad: 159
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Xlogp3: 2.8
  • Superficie del Polo topológico: 26
  • Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

  • Color / forma: No data avaiable
  • Denso: 1.948
  • Punto de fusión: No data available
  • Punto de ebullición: 262 ºC
  • Punto de inflamación: 112 ºC
  • índice de refracción: 1.57
  • PSA: 26.02000
  • Logp: 3.47340
  • Presión de vapor: No data available

4-Iodo-2-trifluoromethylaniline Información de Seguridad

4-Iodo-2-trifluoromethylaniline Datos Aduaneros

  • Código HS:2921420090
  • Datos Aduaneros:

    China Customs Code:

    2921420090

    Overview:

    2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

4-Iodo-2-trifluoromethylaniline PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Alichem
A013033537-250mg
4-Iodo-2-(trifluoromethyl)aniline
97760-97-9 97%
250mg
$499.20 2023-08-31
Enamine
EN300-339400-0.5g
4-iodo-2-(trifluoromethyl)aniline
97760-97-9 95.0%
0.5g
$465.0 2025-03-18
Enamine
EN300-339400-0.25g
4-iodo-2-(trifluoromethyl)aniline
97760-97-9 95.0%
0.25g
$447.0 2025-03-18
TRC
I724785-250mg
4-Iodo-2-trifluoromethylaniline
97760-97-9
250mg
$75.00 2023-05-18
Apollo Scientific
PC2012-1g
2-Amino-5-iodobenzotrifluoride
97760-97-9 97%
1g
£15.00 2025-02-21
eNovation Chemicals LLC
K89870-1g
2-Amino-5-iodobenzotrifluoride
97760-97-9 97%
1g
$130 2024-05-23
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NE288-20g
4-Iodo-2-trifluoromethylaniline
97760-97-9 98%
20g
455.0CNY 2021-08-04
TRC
I724785-500mg
4-Iodo-2-trifluoromethylaniline
97760-97-9
500mg
$87.00 2023-05-18
Chemenu
CM118469-25g
4-Iodo-2-(trifluoromethyl)aniline
97760-97-9 95+%
25g
$54 2024-07-18
Alichem
A013033537-1g
4-Iodo-2-(trifluoromethyl)aniline
97760-97-9 97%
1g
$1519.80 2023-08-31

4-Iodo-2-trifluoromethylaniline Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  6 h, 75 °C
Referencia
Transition metal-free direct C-H trifluoromethyltion of (hetero)arenes with Togni's reagent
Chen, Xiaoyu; et al, Tetrahedron Letters, 2020, 61(9),

Synthetic Routes 2

Condiciones de reacción
1.1 Catalysts: Fluorescein Solvents: Dimethylformamide ,  Water ;  4 h, rt
1.1 Reagents: Potassium carbonate Catalysts: Nickel dihydroxide Solvents: Dimethyl sulfoxide ;  2 h, 35 °C
1.1 Reagents: Potassium carbonate Catalysts: Nickel dihydroxide Solvents: Dimethyl sulfoxide ;  2 h, 35 °C
Referencia
Method for preparation of trifluoromethylated aniline compoundsPreparation method of trifluoromethyl aromatic amineNickel-Catalyzed Direct C-H Trifluoromethylation of Free Anilines with Togni's Reagent
Gao, Xianying; et al, China, 2018, 20(13), 3732-3735

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Silver fluoride Solvents: Acetonitrile ;  -10 °C; 15 min, -10 °C; 5 min, -10 °C → rt
2.1 Solvents: Acetonitrile ;  -10 °C; 15 min, -10 °C; 15 min, rt
3.1 Reagents: Potassium carbonate ,  Iodobenzene diacetate Solvents: Dimethyl sulfoxide ;  12 h, 45 °C
Referencia
N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines
Liu, Hao; et al, Chemistry - An Asian Journal, 2023, 18(8),

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Chlorosuccinimide ,  Sodium iodide Solvents: Acetic acid ;  30 °C → 50 °C; 50 °C → 40 °C
1.2 < 60 °C; 2 h, 50 - 60 °C
1.1 Reagents: Chlorosuccinimide ,  Sodium iodide Solvents: Acetic acid ;  2 h, 50 °C
1.1 Reagents: Chlorosuccinimide ,  Sodium iodide Solvents: Acetic acid ;  2 h, 50 °C
1.2 Reagents: Water
Referencia
Synthesis of tradinterol hydrochlorideAn improved synthesis of trantinterolA process for preparing benzeneethanol derivatives
Liu, Dan; et al Wen, H.; et al, Zhongguo Yaowu Huaxue Zazhi, 2012, 22(4), 282-285

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Potassium carbonate ,  Iodobenzene diacetate Solvents: Dimethyl sulfoxide ;  12 h, 45 °C
Referencia
N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines
Liu, Hao; et al, Chemistry - An Asian Journal, 2023, 18(8),

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  6 h, 75 °C
Referencia
Transition metal-free direct C-H trifluoromethyltion of (hetero)arenes with Togni's reagent
Chen, Xiaoyu; et al, Tetrahedron Letters, 2020, 61(9),

Synthetic Routes 7

Condiciones de reacción
1.1 Solvents: Acetonitrile ;  -10 °C; 15 min, -10 °C; 15 min, rt
2.1 Reagents: Potassium carbonate ,  Iodobenzene diacetate Solvents: Dimethyl sulfoxide ;  12 h, 45 °C
Referencia
N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines
Liu, Hao; et al, Chemistry - An Asian Journal, 2023, 18(8),

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Sodium carbonate ,  Iodobenzene diacetate Catalysts: Propanoic acid, 2,2-dimethyl-, silver(1+) salt (1:1) Solvents: 1,4-Dioxane ;  24 h, 80 °C
Referencia
Silver-Catalyzed Trifluoromethylation of ortho CH Bonds in Anilines
Nguyen, Tung T., ChemistrySelect, 2020, 5(39), 12148-12150

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  6 h, 75 °C
Referencia
Transition metal-free direct C-H trifluoromethyltion of (hetero)arenes with Togni's reagent
Chen, Xiaoyu; et al, Tetrahedron Letters, 2020, 61(9),

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: fac-Tris(2-(2-pyridinyl)phenyl)iridium Solvents: 1,2-Dichloroethane ;  24 h, rt
Referencia
Visible-light-mediated direct perfluoroalkylation and trifluoromethylation of free anilines
He, Chun-Yang; et al, Tetrahedron Letters, 2017, 58(41), 3939-3941

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Potassium persulfate Catalysts: Copper bromide (CuBr) Solvents: Acetonitrile ;  12 h, 50 °C; 50 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  12 h, 100 °C; 100 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
1.1 Reagents: Potassium persulfate Catalysts: Copper bromide (CuBr) Solvents: Acetonitrile ;  12 h, 50 °C
2.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  12 h, 100 °C; 100 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Referencia
Coordinating Activation Strategy-Induced Selective C-H Trifluoromethylation of AnilinesCoordinating Activation Strategy-Induced Selective C-H Trifluoromethylation of Anilines
Xu, Jun; et al Xu, Jun; et al, ChemCatChem, 2018, 10(5), 965-970

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Potassium acetate ,  1-(Acetyloxy)-1,2-benziodoxol-3(1H)-one Solvents: Acetonitrile ;  1 h, 80 °C; 12 h, 80 °C
Referencia
Method for synthesizing 2-aminotrifluoromethylbenzene and its derivative
, China, , ,

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  12 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Referencia
Coordinating Activation Strategy-Induced Selective C-H Trifluoromethylation of Anilines
Xu, Jun; et al, ChemCatChem, 2018, 10(5), 965-970

4-Iodo-2-trifluoromethylaniline Raw materials

4-Iodo-2-trifluoromethylaniline Preparation Products

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